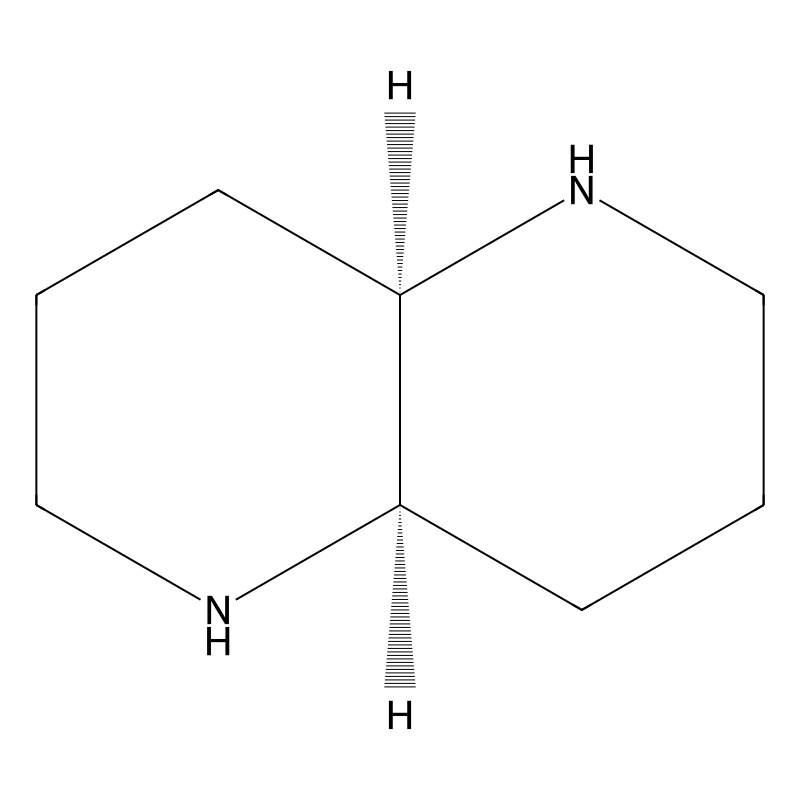

(4AR,8AR)-Decahydro-1,5-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(4AR,8AR)-Decahydro-1,5-naphthyridine is a bicyclic organic compound characterized by its unique structural framework. Its molecular formula is C₈H₁₆N₂, and it has a molecular weight of approximately 140.23 g/mol. The compound features a saturated naphthyridine structure, which is significant in various chemical and biological contexts. Its systematic name reflects its stereochemistry, indicating the specific orientation of its substituents at the 4 and 8 positions of the naphthyridine ring system .

Medicinal Chemistry

Decahydro-1,5-naphthyridine derivatives have been investigated for their potential as therapeutic agents due to their ability to interact with various biological targets. Some studies suggest activity against :

Neurodegenerative diseases

Research [] has explored the use of decahydro-1,5-naphthyridine derivatives for inhibiting enzymes like acetylcholinesterase, which are implicated in Alzheimer's disease.

Cancer

Certain derivatives have been evaluated for their anticancer properties. A study [] investigated the cytotoxicity (cell killing ability) of decahydro-1,5-naphthyridine derivatives against cancer cell lines.

Material Science

The unique structure of decahydro-1,5-naphthyridines makes them interesting candidates for material science applications. Some potential areas include:

Ligands in coordination chemistry

Decahydro-1,5-naphthyridine derivatives can act as ligands, forming complexes with metal ions. This property could be useful in designing new catalysts or functional materials [].

Molecules for molecular recognition

The ability of these compounds to interact with specific molecules is being explored for applications in sensors or drug delivery systems [].

- Hydrogenation: The compound can undergo hydrogenation to form more saturated derivatives.

- Alkylation: It can react with alkyl halides to form substituted derivatives.

- Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with potential applications in pharmaceuticals and agrochemicals .

Research indicates that (4AR,8AR)-Decahydro-1,5-naphthyridine exhibits notable biological activities. It has been explored for its potential as an NK1-receptor antagonist, which may have implications in treating conditions such as anxiety and depression. Additionally, compounds related to this structure have been investigated for their antifungal and antibacterial properties, making them candidates for therapeutic applications .

The synthesis of (4AR,8AR)-Decahydro-1,5-naphthyridine can be achieved through several methods:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

- Reduction of Naphthyridines: Starting from 1,5-naphthyridine derivatives, reduction processes can yield the decahydro form.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including functional group transformations and rearrangements.

These methods allow chemists to produce this compound with varying degrees of efficiency and yield .

(4AR,8AR)-Decahydro-1,5-naphthyridine has several applications:

- Pharmaceuticals: Due to its biological activity, it is being studied for potential use in drug development.

- Agrochemicals: Its derivatives may serve as active ingredients in pesticides or herbicides.

- Material Science: The compound's unique structure may find applications in developing new materials with specific properties.

Interaction studies involving (4AR,8AR)-Decahydro-1,5-naphthyridine focus on its binding affinity to various biological targets. Research has shown that it interacts with neurokinin receptors, which are implicated in pain perception and mood regulation. These interactions are critical for understanding the compound's pharmacological profile and potential therapeutic effects .

Several compounds share structural similarities with (4AR,8AR)-Decahydro-1,5-naphthyridine. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4aS,8aS)-decahydro-1,5-naphthyridine | C₈H₁₆N₂ | Different stereochemistry affecting biological activity |

| 1-Methyl-decahydro-1,5-naphthyridine | C₉H₁₈N₂ | Methyl substitution at the nitrogen position |

| Perhydro-1,4-ethano-1,5-naphthyridine | C₉H₁₂N₂ | Ethano bridge alters ring dynamics |

The uniqueness of (4AR,8AR)-Decahydro-1,5-naphthyridine lies in its specific stereochemistry and potential receptor interactions that may not be present in its analogs. This specificity could lead to distinct pharmacological effects compared to similar compounds .